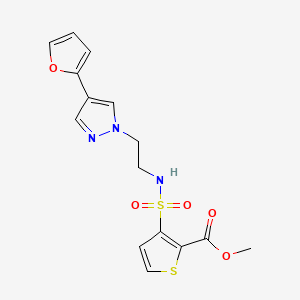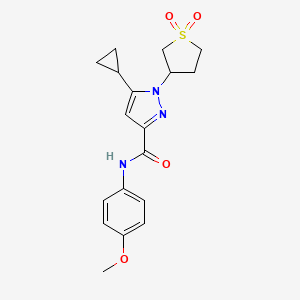![molecular formula C7H12N2O2 B2526814 2-Oxa-5,9-diazaspiro[3.6]decan-8-one CAS No. 2091940-57-5](/img/structure/B2526814.png)
2-Oxa-5,9-diazaspiro[3.6]decan-8-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Synthesis Analysis
The synthesis of various azaspirodecanone derivatives has been explored in several studies. For instance, the synthesis of 6-benzyloxycarbonyl-1-oxa-6-azaspiro[4.5]decan-2-one and related compounds from D,L-pipecolic acid derivatives has been described, with a focus on oxidative cyclization of olefinic precursors . Another study synthesized a precursor of 8,9-dehydrotheaspirone, identified in white-fleshed nectarine juice, and confirmed its structure through chromatographic and spectral data . Additionally, the [3+2] cycloaddition of methylenelactams with nitrones resulted in the formation of 5-oxa-2,6-diazaspiro[3.4]octan-1-one derivatives, showcasing the stereospecificity of the reaction .
Molecular Structure Analysis
The molecular structures of the synthesized azaspirodecanone derivatives have been elucidated using various spectroscopic techniques. For example, the absolute stereochemistry of diastereoisomers in the synthesis of 2-hydroxy-2,6,10,10-tetramethyl-1-oxaspiro[4.5]dec-6-en-8-one was determined by NOE experiments . The envelope conformations of the isoxazolidine rings in the 5-oxa-2,6-diazaspiro[3.4]octan-1-one adducts were found to differ, affecting the positioning of substituents .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of azaspirodecanone derivatives are diverse and include oxidative cyclization , dehydration reactions , and [3+2] cycloaddition . These reactions are crucial for constructing the spirocyclic framework and introducing functional groups that are essential for the biological activity of these compounds.
Physical and Chemical Properties Analysis
The physical and chemical properties of azaspirodecanone derivatives are closely related to their molecular structures. The presence of different substituents and functional groups can significantly influence these properties. For instance, the diastereomeric hemiacetals formed in the synthesis of the 2-hydroxy-2,6,10,10-tetramethyl derivative exhibit different physical properties due to their stereochemistry . The conjugation of the lactam ring with different phenyl moieties also affects the properties of the 5-oxa-2,6-diazaspiro[3.4]octan-1-one derivatives .
Scientific Research Applications
Antihypertensive Properties
1-Oxa-3,8-diazaspiro[4.5]decan-2-one derivatives, including 2-Oxa-5,9-diazaspiro[3.6]decan-8-one, have been studied for their antihypertensive properties. In research, these compounds showed potential as alpha-adrenergic blockers, suggesting a role in managing high blood pressure. Particularly, some derivatives exhibited alpha 1-adrenoceptor antagonism, relevant in hypertension treatment (Caroon et al., 1981).
Neuroprotective Effects
Studies have demonstrated the neuroprotective effects of 1-Oxa-3,8-diazaspiro[4.5]decan-2-one derivatives. They exhibited inhibitory action on calcium uptake in cerebrocortical synaptosomes and protected against brain edema and memory deficits caused by triethyltin chloride. These effects suggest potential applications in treating brain-related injuries or diseases (Tóth et al., 1997).
Chronic Kidney Disease Treatment
Research has identified 1-oxa-4,9-diazaspiro[5.5]undecane-based trisubstituted ureas, related to 2-Oxa-5,9-diazaspiro[3.6]decan-8-one, as potent inhibitors for treating chronic kidney diseases. These compounds showed promising results in lowering serum creatinine in rat models, indicating their potential use in chronic kidney disease therapies (Kato et al., 2014).
Muscarinic Agonism for Dementia Treatment
A series of 1-oxa-2,8-diazaspiro[4.5]decan-3-ones have been synthesized as M1 muscarinic agonists. These compounds, including those structurally related to 2-Oxa-5,9-diazaspiro[3.6]decan-8-one, demonstrated potential in treating dementia, showing antiamnesic activity and efficacy in reversing scopolamine-induced impairment in animal models (Tsukamoto et al., 1995).
Calcium Channel Antagonism
2,8-Diazaspiro[4.5]decanones, similar to 2-Oxa-5,9-diazaspiro[3.6]decan-8-one, have been identified as antagonists for T-type calcium channels. These compounds exhibited potent inhibitory effects on these channels, with potential therapeutic applications in conditions where calcium channel modulation is beneficial (Fritch & Krajewski, 2010).
Future Directions
properties
IUPAC Name |
2-oxa-5,9-diazaspiro[3.6]decan-8-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12N2O2/c10-6-1-2-9-7(3-8-6)4-11-5-7/h9H,1-5H2,(H,8,10) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PORVOBDUIPQRSF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2(CNC1=O)COC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
156.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Oxa-5,9-diazaspiro[3.6]decan-8-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![5-chloro-N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-2-nitrobenzamide](/img/structure/B2526732.png)
![(1R,4S)-2-Aza-bicyclo[2.2.1]heptane](/img/structure/B2526733.png)
![3-(2-bromophenyl)-1-((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)propan-1-one](/img/structure/B2526736.png)



![2-(2-Fluorophenoxy)-1-{3-[(pyridazin-3-yl)amino]azetidin-1-yl}propan-1-one](/img/structure/B2526742.png)
![3-allyl-2-mercapto-6-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2526743.png)




![4-chloro-N-[4-(4-phenoxyphenyl)-1,3-thiazol-2-yl]benzamide](/img/structure/B2526750.png)
